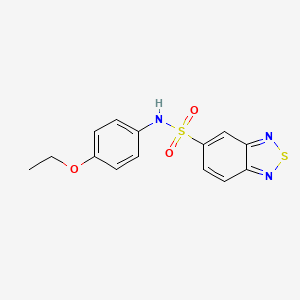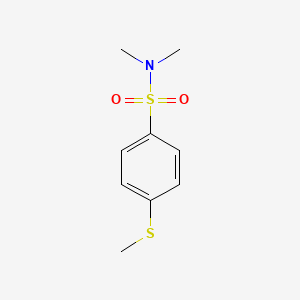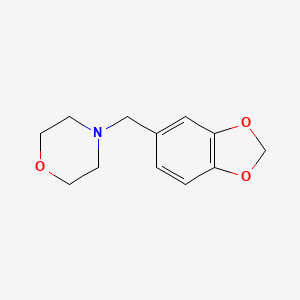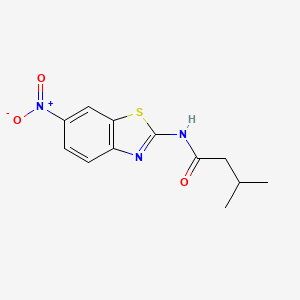![molecular formula C16H26N2O2 B5815897 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol, commonly known as MDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MDP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects. MDP has also been studied for its potential use in the treatment of alcohol and drug addiction. Additionally, MDP has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of MDP is not fully understood. However, it has been proposed that MDP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. MDP has also been found to modulate the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
MDP has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. MDP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, MDP has been found to decrease the levels of corticosterone, a hormone that is released in response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDP has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized. MDP also exhibits high solubility in water and organic solvents, making it easy to work with in various experimental setups. However, one limitation of MDP is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Direcciones Futuras
There are several future directions for the study of MDP. One area of interest is the potential use of MDP in the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective properties of MDP and its potential therapeutic applications in the treatment of Alzheimer's and Parkinson's. Another area of interest is the potential use of MDP in the treatment of addiction. Studies are needed to investigate the effects of MDP on addictive behaviors and its potential use as a treatment for alcohol and drug addiction. Additionally, further studies are needed to investigate the mechanism of action of MDP and its potential side effects and toxicity.
Conclusion:
In conclusion, MDP is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MDP exhibits various biochemical and physiological effects and has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects. MDP has several advantages for lab experiments, including easy synthesis and high solubility. However, further studies are needed to investigate the potential therapeutic applications of MDP and its potential side effects and toxicity.
Métodos De Síntesis
MDP can be synthesized using a simple and efficient method. The first step involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with piperazine in the presence of acetic acid. The resulting intermediate is then reduced using sodium borohydride to obtain the final product, 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol. This method has been reported to yield high purity and yield of MDP.
Propiedades
IUPAC Name |
2-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13-11-16(20-3)14(2)10-15(13)12-18-6-4-17(5-7-18)8-9-19/h10-11,19H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXNWDSFUVVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)


![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)


![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)
